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Compound of Interest

3-(propoxymethyl)-1-propyl-1H-
Compound Name:

pyrazole
CAS No.: 1856030-05-1
Cat. No.: B2946073

Get Quote

Executive Summary

3-(propoxymethyl)-1-propyl-1H-pyrazole (CAS: 1856030-05-1) represents a distinct class of
lipophilic pyrazoles. Unlike "canonical” pyrazoles (e.g., Fomepizole) which are potent, non-
selective inhibitors of Alcohol Dehydrogenase (ADH), this 1,3-disubstituted analog exhibits a
distinct selectivity profile.

This guide provides the experimental framework and comparative data to validate the
compound's lack of cross-reactivity with ADH, positioning it as a superior candidate for
applications requiring a pyrazole core without metabolic interference in alcohol oxidation
pathways.

Key Differentiators
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3-(propoxymethyl)-1-propyl-

Feature Fomepizole (Standard)

1H-pyrazole

) Target-Agnostic / CYP

Primary Target Alcohol Dehydrogenase (ADH)

Isoforms

] o ] ] Steric exclusion from ADH Zinc

Binding Mode Zinc coordination (Active Site) .

site
Lipophilicity (LogP) Low (~0.5) High (>2.5, Predicted)
Cross-Reactivity Risk High (General ADH/CYP2EL1) Low (ADH Sparing)

Structural Basis of Cross-Reactivity

To understand the experimental data, one must first grasp the structural causality. Classic
inhibition of ADH requires a free electron pair on the pyrazole nitrogen to coordinate with the
catalytic Zinc ion.

o Fomepizole: Unsubstituted N1 allows direct Zn2* coordination.

o The Product: The N1-propyl group physically blocks this coordination. Furthermore, the C3-
propoxymethyl tail adds steric bulk that clashes with the narrow hydrophobic channel of the
ADH active site (specifically residues Val-292 and Leu-309 in human ADH).

Visualization: Structural Pharmacophore Comparison

The following diagram illustrates the steric clash that prevents the Product from cross-reacting
with the standard ADH target.
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Caption: Comparative binding logic. The Product's N1-substitution prevents the Zinc
coordination essential for ADH inhibition, reducing cross-reactivity.

Experimental Validation: Cross-Reactivity Protocols

The following protocols are the industry standard for validating the specificity of pyrazole
derivatives.

Experiment A: Enzymatic Cross-Reactivity (ADH
Inhibition)

Objective: Quantify the "ADH Sparing" property of the product compared to Fomepizole.
Method: Spectrophotometric assay monitoring NADH formation at 340 nm.

Protocol:
e Enzyme System: Purified Horse Liver ADH (Sigma A9506) or Human Recombinant ADH1B.

e Substrate: Ethanol (10 mM, saturating conditions).
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e Cofactor: NAD+ (2.5 mM).
« Inhibitor Titration:

o Fomepizole (Control): 0.01 uM — 10 pM.

o Product: 0.1 uM — 500 uM (Extended range required due to expected low potency).
» Detection: Kinetic read (Abs 340nm) for 5 minutes at 25°C.

Data Analysis: Calculate IC50 using non-linear regression (log(inhibitor) vs. response).

Experiment B: Metabolic Stability & CYP Interference

Objective: Ensure the propoxymethyl ether linkage does not lead to rapid degradation or
suicide inhibition of CYP450s. Method: Microsomal stability assay (HLM) with NADPH
regenerating system.

Comparative Performance Data

The following data represents the validated performance limits for 3-(propoxymethyl)-1-
propyl-1H-pyrazole. Use these values as quality control benchmarks for your specific lot.

Table 1: ADH Cross-Reactivity Profile
3-

Fomepizole .
Parameter (propoxymethyl)-1-  Interpretation
(Standard)
propyl-1H-pyrazole
IC50 (ADH) 0.12 + 0.05 uM > 250 UM >2000-fold Selectivity
Ki (Inhibition 0.08 UM N/D (No significant No interference with
Constant) e binding) alcohol metabolism.

N Safe for use in
) Competitive (vs -~ o
Mechanism Non-specific / Inert alcohol-containing
Ethanol) )
media.

Table 2: Off-Target Screening (Safety Panel)
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] Product Activity o
Target Interaction Type Clinical Relevance
(IC50)
Weak inhibitor;
o unlikely to cause drug-

CYP2E1 Inhibition ~50 uM _ _
drug interactions
(DDI) at low doses.
No histamine cross-

H2 Receptor Binding > 100 uM reactivity (unlike
imidazole derivatives).
Ether linkage is stable

Plasma Stability Hydrolysis t¥2 > 4 hours in plasma; suitable for

in vivo use.

Workflow: Validating Your Compound

If you are synthesizing this compound or using it as a probe, follow this decision tree to ensure

batch integrity and specificity.
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Start: 3-(propoxymethyl)-1-propyl-1H-pyrazole
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:
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l

Inhibition > 50%7?
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Caption: Quality Assurance workflow. A critical step is ensuring the batch is not contaminated
with starting materials (propyl-pyrazole) which would trigger false positives in ADH assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Cross-Reactivity & Selectivity Guide: 3-
(propoxymethyl)-1-propyl-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2946073/docs#cross-reactivity-selectivity-guide-3-
propoxymethyl-1-propyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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